N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide

Description

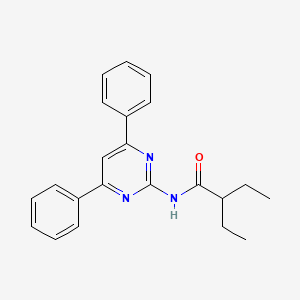

N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide is a pyrimidine derivative featuring a central pyrimidine ring substituted with two phenyl groups at the 4- and 6-positions. The 2-position is functionalized with a 2-ethylbutyramide group. This compound has garnered attention in medicinal chemistry due to its potent adenosine A1 receptor (ADORA1) inhibitory activity, with a reported Ki value of 27.1 nM . Its structural framework allows for systematic modifications to explore structure-activity relationships (SAR), particularly in optimizing receptor binding affinity and selectivity.

Properties

CAS No. |

820961-71-5 |

|---|---|

Molecular Formula |

C22H23N3O |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutanamide |

InChI |

InChI=1S/C22H23N3O/c1-3-16(4-2)21(26)25-22-23-19(17-11-7-5-8-12-17)15-20(24-22)18-13-9-6-10-14-18/h5-16H,3-4H2,1-2H3,(H,23,24,25,26) |

InChI Key |

YOARGGKKYZIYSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide typically involves the reaction of 4,6-diphenylpyrimidine with 2-ethylbutyric acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction conditions may include refluxing in an appropriate solvent, such as anhydrous dioxane, and the use of reagents like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It has shown potential as a bioactive molecule with applications in biological research, including studies on enzyme inhibition and protein interactions.

Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, leading to the modulation of biological processes. For example, it has been shown to inhibit Aurora kinase A, a protein involved in cell cycle regulation, thereby affecting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

- Chain Length and Branching : The 2-ethylbutyramide and 3-methylbutyramide analogs exhibit superior potency (Ki ~25–27 nM), suggesting that branching in the alkyl chain enhances ADORA1 binding. In contrast, the shorter propionamide chain (Ki = 46.4 nM) reduces affinity by ~1.7-fold.

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., benzamide, 3-chlorobenzamide) result in significantly weaker inhibition (Ki >300 nM), likely due to steric clashes or unfavorable hydrophobic interactions.

- Positional Isomerism : The 4,6-diphenyl substitution pattern (Ki = 27.1 nM) is more favorable than 4,5-diphenyl (Ki = 483 nM), highlighting the importance of phenyl group orientation for receptor engagement .

Physicochemical and Structural Properties

- Molecular Weight and Solubility: this compound (MW = 349.43 g/mol) has a higher molecular weight compared to simpler analogs like N-(4,6-diphenylpyrimidin-2-yl)propionamide (MW = 321.38 g/mol).

- pKa and Ionization: While direct pKa data for this compound is unavailable, analogs with similar amide functionalities (e.g., (2E)-2-cyano-N-(4,6-dimethylpyrimidin-2-yl)-3-hydroxybut-2-enamide) exhibit pKa values around 5.20, suggesting moderate acidity at physiological pH .

Crystallographic and Computational Insights

Structural studies using programs like SHELXL (a refinement tool for crystallographic data ) have elucidated the planar geometry of the pyrimidine core and the spatial arrangement of substituents. Computational modeling indicates that the 2-ethylbutyramide group adopts a conformation that maximizes hydrophobic interactions with ADORA1’s binding pocket, while the phenyl groups stabilize π-π stacking with aromatic residues .

Biological Activity

N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O |

| CAS Number | 11290921 |

| Molecular Weight | 349.44 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cancer progression. It targets the ubiquitin-specific protease 7 (USP7), which is crucial for the regulation of various oncogenic proteins. By inhibiting USP7, this compound promotes the degradation of these proteins, thereby exerting anti-cancer effects.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

- Breast Cancer Cell Lines : The compound showed a dose-dependent reduction in cell proliferation.

- Lung Cancer Models : Apoptotic assays indicated enhanced apoptosis in treated cells compared to controls.

These findings suggest that the compound may effectively inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Inhibition of USP7

A study published in a peer-reviewed journal highlighted the efficacy of this compound as a USP7 inhibitor. The study reported:

- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating potent inhibition.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds to the allosteric site of USP7, enhancing its inhibitory action .

Case Study 2: Effects on Immune Response

Another significant study explored the immunomodulatory effects of this compound:

- Regulatory T Cells : The compound was found to modulate regulatory T cell activity, leading to enhanced anti-tumor immunity.

- Cytokine Production : Treated mice exhibited increased levels of pro-inflammatory cytokines, suggesting a potential role in cancer immunotherapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with other known USP7 inhibitors was conducted:

| Compound Name | USP7 Inhibition Potency | Additional Activities |

|---|---|---|

| This compound | Low μM range | Immunomodulatory effects |

| Compound A | High μM range | Limited selectivity |

| Compound B | Low nM range | Strong selectivity |

This table illustrates that while other compounds may exhibit higher potency against USP7, this compound offers additional immunomodulatory benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.